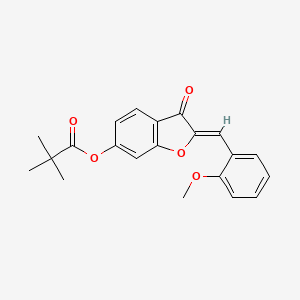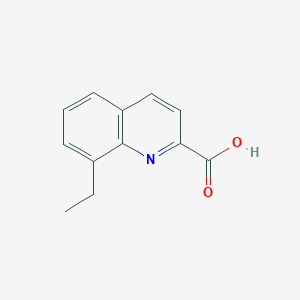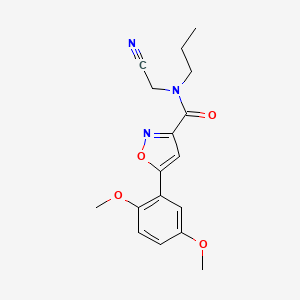![molecular formula C18H23N3O2 B2959482 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1286705-25-6](/img/structure/B2959482.png)
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that features an imidazole ring, an oxane ring, and a carboxamide group
Mecanismo De Acción
Target of action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant potential by scavenging free radicals .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. For instance, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, bacterial infections, and more .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can also vary. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which can influence its absorption and distribution in the body.
Result of action
The result of the action of imidazole-containing compounds can be diverse, ranging from antibacterial effects to antitumor effects, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can influence its interaction with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions involving appropriate precursors.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The oxane ring can be reduced using metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced oxane derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Comparación Con Compuestos Similares
Metronidazole: An imidazole derivative used as an antibiotic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An imidazole derivative used as an antihelmintic.
Uniqueness: N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is unique due to its combination of an imidazole ring, an oxane ring, and a carboxamide group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15-19-9-11-21(15)12-10-20-17(22)18(7-13-23-14-8-18)16-5-3-2-4-6-16/h2-6,9,11H,7-8,10,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMMDOSQYJDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B2959399.png)





![N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2959410.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2959419.png)



